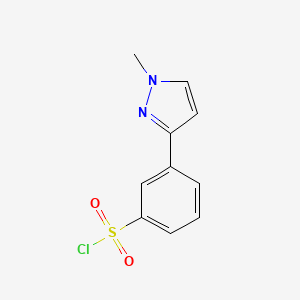

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

Description

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS RN: 912569-59-6) is a sulfonyl chloride derivative featuring a benzene ring substituted with a 1-methylpyrazole group at the 3-position. Its molecular formula is C₁₀H₉ClN₂O₂S, with a molecular weight of 256.71 g/mol and a melting point range of 76.5–78.5°C . This compound is primarily utilized in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. Its structural combination of a benzene ring and pyrazole heterocycle confers unique electronic and steric properties, making it valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUULJKRHYTFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640333 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-59-6 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride generally follows a two-step approach:

- Step 1: Synthesis of the pyrazole-substituted benzene intermediate.

- Step 2: Introduction of the sulfonyl chloride group onto the benzene ring.

This approach ensures the pyrazole moiety is installed prior to sulfonyl chloride functionalization, which is sensitive and requires careful handling.

Preparation of the Pyrazole-Substituted Benzene Intermediate

The pyrazole ring, specifically 1-methyl-1H-pyrazol-3-yl, is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The pyrazole intermediate is then attached to the benzene ring in the meta position (position 3).

-

- Use of phenylhydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Solvents: Absolute ethanol or acetic acid.

- Reflux conditions for 10 to 24 hours.

- Purification by recrystallization or chromatography.

-

- Reaction of a suitable diketone with 1-methylphenylhydrazine hydrochloride under reflux in ethanol yields the pyrazole-substituted benzene intermediate.

This method is supported by literature on pyrazole synthesis where reflux in protic solvents affords good yields of pyrazole derivatives.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride functionality is introduced by chlorosulfonation of the pyrazole-substituted benzene intermediate.

-

- Treatment of the pyrazole-substituted benzene compound with chlorosulfonic acid or sulfuryl chloride under controlled temperature.

- The reaction typically occurs at room temperature or slightly elevated temperatures to avoid decomposition.

- The sulfonyl chloride group is introduced at the meta position relative to the pyrazole substituent.

-

- The crude product is purified by recrystallization or chromatography.

- The final product is often obtained as a crystalline solid with high purity.

This approach aligns with standard sulfonyl chloride preparation techniques for aromatic compounds.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in pyrazole and sulfonyl chloride chemistry offer alternative synthetic strategies:

-

- One-pot multicomponent reactions using catalysts such as MMT K10 or 4-toluenesulfonic acid in ethanol have been reported for pyrazole derivatives synthesis with good yields.

- These methods provide economic and environmentally friendly routes but require optimization for sulfonyl chloride introduction.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Diketone + 1-methylphenylhydrazine hydrochloride in ethanol, reflux 10-24 h | Pyrazole ring formation by condensation | Moderate to high yield |

| 2 | Pyrazole-substituted benzene + chlorosulfonic acid, 0–25 °C, stirring | Chlorosulfonation to introduce sulfonyl chloride group | High purity product |

| 3 | Purification by recrystallization or column chromatography | Isolation of this compound | Product stable under dry conditions |

Analytical and Research Findings

- The sulfonyl chloride group is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

- The pyrazole moiety provides stability and specificity to the molecule, making it suitable for further derivatization into sulfonamide compounds.

- The compound is primarily used as an intermediate for synthesizing sulfonamide derivatives with biological activities such as antimicrobial and anti-inflammatory effects.

Summary Table: Preparation Methods Comparison

| Preparation Aspect | Traditional Method | Alternative Methods | Notes |

|---|---|---|---|

| Pyrazole Ring Formation | Condensation of diketones with hydrazines | Multicomponent reactions, catalytic methods | Traditional reflux in ethanol preferred for purity |

| Sulfonyl Chloride Introduction | Chlorosulfonation with chlorosulfonic acid | Less common catalytic methods | Controlled temperature critical |

| Solvents | Ethanol, acetic acid | Ethanol, toluene, THF | Ethanol preferred for pyrazole synthesis |

| Purification | Recrystallization, chromatography | Same | High purity essential |

| Yield | Moderate to high | Moderate to high | Optimization needed for scale-up |

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonic Acids: Formed through oxidation reactions.

Sulfinic Acids: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

The compound's potential in medicinal chemistry is significant, particularly due to its structural resemblance to other biologically active compounds. Research indicates that derivatives of pyrazole and benzenesulfonamide exhibit promising biological activities, including antileishmanial effects. For instance, studies have shown that certain pyrazole derivatives demonstrate effective inhibition against Leishmania species, with IC50 values comparable to existing treatments like pentamidine .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

| Compound | IC50 (mM) | Selectivity Index |

|---|---|---|

| 3b | 0.059 | 2.44 |

| 3e | 0.070 | >2.57 |

| Pentamidine | 0.062 | 0.87 |

This table illustrates that compounds structurally related to 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride exhibit significant activity against L. infantum and L. amazonensis, suggesting its potential use in developing new antileishmanial therapies.

Agrochemicals

In agrochemical research, sulfonyl chlorides are frequently employed as intermediates in synthesizing herbicides and pesticides. The reactivity of the sulfonyl group allows for the introduction of various functional groups that can enhance the efficacy of agrochemical products .

Case Study 1: Antiviral Activity

Recent investigations into similar compounds have highlighted their antiviral properties, particularly against viruses like Yellow Fever Virus (YFV). A derivative related to sulfonamides showed low micromolar potency against YFV, indicating that compounds like this compound could serve as scaffolds for developing antiviral agents .

Case Study 2: Inhibitors of LSD1

Another study focused on developing selective inhibitors for lysine-specific demethylase 1 (LSD1), a target in cancer therapy. The incorporation of pyrazole-based sulfonamides demonstrated promising results in inhibiting LSD1 activity, showcasing the versatility of this compound class in therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can further interact with biological targets or be used in synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride and related sulfonyl chlorides:

Structural and Functional Comparisons

Positional Isomerism (3- vs. 4-Pyrazole Substitution) The positional isomer 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 916766-81-9) differs only in the substitution position of the pyrazole group on the benzene ring.

Pyrazole Ring Substitution (3- vs. 5-Methyl)

- 3-(1-Methyl-1H-pyrazol-5-yl)benzenesulfonyl chloride (CAS 941716-85-4) places the methyl group on the pyrazole’s 5-position instead of the 3-position. This modifies electron distribution, which may influence reactivity in nucleophilic substitution or coupling reactions .

Heterocycle Replacement (Pyrazole vs. Oxadiazole)

- Replacing pyrazole with a 1,2,4-oxadiazole ring (CAS 10185-62-3) introduces a more electronegative heterocycle. The oxadiazole’s electron-withdrawing nature could reduce the sulfonyl chloride’s electrophilicity compared to pyrazole-containing analogs .

Simplified Structure (No Benzene Spacer) 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6) lacks the benzene ring, reducing molecular weight by ~30%. This structural simplification may enhance solubility in polar solvents but decrease thermal stability .

Physical Property Trends

- Melting Points : The oxadiazole derivative (67–69°C) has a lower melting point than the target compound (76.5–78.5°C), likely due to weaker intermolecular interactions from its heterocycle .

- Molecular Weight : Compounds with benzene spacers (e.g., 256.71 g/mol) are bulkier than pyrazole-only analogs (180.62 g/mol), impacting diffusion rates in reaction media .

Biological Activity

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative with the molecular formula CHClNOS, recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring, which contributes to its unique chemical properties and biological activities. Despite limited specific literature on its biological mechanisms, related compounds have shown promising biological activities, particularly in the context of antileishmanial and anticancer properties.

The compound is classified under sulfonyl chlorides, known for their high reactivity due to the sulfonyl group (-SO-) and chlorine atom. Its synthesis typically involves reactions that yield complex organic molecules, making it a valuable intermediate in drug development.

Biological Activity Overview

Research on structurally similar compounds has highlighted various biological activities, including:

- Antileishmanial Activity : Compounds with similar pyrazole and benzenesulfonyl structures have demonstrated significant activity against Leishmania species. For instance, derivatives such as 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibited IC values as low as 0.059 mM against Leishmania infantum and Leishmania amazonensis, indicating potent antileishmanial effects with lower cytotoxicity compared to standard treatments like pentamidine .

- Anticancer Properties : Some sulfonamide derivatives have been reported to possess HDAC inhibitory and apoptosis-inducing activities, suggesting potential applications in cancer therapy . The presence of the pyrazole moiety is often linked to enhanced biological activity against various cancer cell lines.

Antileishmanial Profile

A study involving 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives assessed their efficacy against Leishmania spp. The findings indicated that specific derivatives showed comparable effectiveness to pentamidine, a current treatment option. The selectivity index for these compounds was notably higher than that of pentamidine, suggesting a better therapeutic profile .

Table 1: Antileishmanial Activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide Derivatives

| Compound | IC (mM) | CC (mM) | Selectivity Index |

|---|---|---|---|

| 3b | 0.059 | 0.144 | 2.44 |

| 3e | 0.070 | 0.116 | 1.66 |

| Pentamidine | 0.062 | 0.054 | 0.87 |

Anticancer Activity

In another investigation, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives could effectively inhibit cell proliferation and promote apoptotic pathways, highlighting their potential utility in cancer treatment strategies .

Q & A

Basic Questions

Q. What are the key spectroscopic and analytical methods for characterizing 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride?

- Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction is critical for resolving molecular geometry and confirming substituent orientation. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, leveraging high-resolution data to address positional disorder in the pyrazole ring or sulfonyl group .

- NMR Spectroscopy : H and C NMR are employed to confirm substituent connectivity. For example, the methyl group on the pyrazole ring (δ ~3.8 ppm) and deshielded aromatic protons near the sulfonyl chloride (δ ~7.5–8.5 ppm) are diagnostic .

- Melting Point Analysis : Reported mp 76.5–78.5°C (97% purity) serves as a purity benchmark. Discrepancies in mp values between batches may indicate impurities or hydration states .

Q. What synthetic routes are reported for this compound, and how are reaction conditions optimized?

- Methodological Answer:

- Sulfonation of Pyrazole Precursors : Reacting 3-(1-methyl-1H-pyrazol-3-yl)benzene with chlorosulfonic acid under anhydrous conditions at 0–5°C minimizes side reactions (e.g., hydrolysis). Excess thionyl chloride is added to stabilize the sulfonyl chloride group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity ≥97% is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole substituent influence crystallographic challenges?

- Methodological Answer:

- Crystal Packing : The methyl group on the pyrazole introduces steric hindrance, often leading to twinning or disordered crystal lattices. SHELXD/SHELXE pipelines are recommended for rapid phasing and resolving positional ambiguities .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) reveals weak C–H···O interactions between the sulfonyl chloride and adjacent aromatic protons, stabilizing the lattice. These patterns are critical for predicting solubility and polymorph stability .

Q. What computational strategies are used to predict reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations : Modeling the sulfonyl chloride’s LUMO energy (~-1.5 eV) predicts reactivity with amines or alcohols. Polar solvents (e.g., DMF) lower activation barriers by stabilizing transition states .

- Molecular Dynamics : Simulates steric effects of the pyrazole ring on reaction kinetics. For example, bulky nucleophiles may exhibit reduced accessibility to the electrophilic sulfur center .

Q. How can conflicting data on melting points or spectroscopic profiles be resolved?

- Methodological Answer:

- Purity Validation : Re-crystallize from dichloromethane/hexane and compare DSC thermograms. Impurities as low as 2% can depress mp by 3–5°C .

- Isotope-Labeled Studies : H or C labeling of the pyrazole ring aids in assigning ambiguous NMR signals caused by dynamic rotational effects .

Q. What are the implications of polymorphism in catalytic or biological applications?

- Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding with acetonitrile or THF to isolate metastable forms. Raman spectroscopy monitors phase transitions under thermal stress .

- Bioactivity Correlation : Co-crystallization with target enzymes (e.g., carbonic anhydrase) reveals that specific polymorphs enhance binding affinity due to optimized hydrogen-bond networks .

Methodological Best Practices

Q. How should researchers handle moisture sensitivity during storage?

- Methodological Answer:

- Store under argon at -20°C in amber vials with molecular sieves (3Å). Conduct Karl Fischer titration weekly to ensure water content <0.1% .

Q. What strategies mitigate decomposition during high-temperature reactions?

- Methodological Answer:

- Use slow addition of reagents at ≤50°C and monitor via in-situ FTIR for SO release (peaks ~1350 cm). Quench unreacted chlorosulfonic acid with ice-cold NaHCO to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.